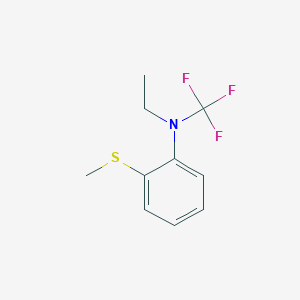
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-(methylthio)aniline with ethyl halides in the presence of a base to introduce the ethyl group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation conditions are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The ethyl group may affect the compound’s overall steric and electronic properties, modulating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-2-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its redox behavior and interactions.
2-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, influencing its steric and electronic properties.
Uniqueness
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methylthio group provides redox activity. The ethyl group further modulates its steric and electronic characteristics, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H12F3NS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
N-ethyl-2-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
Clé InChI |
QTPKKVMBQITEFN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


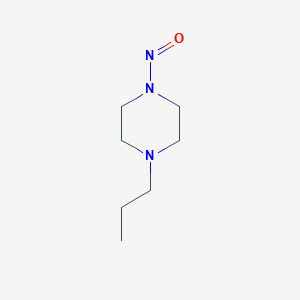
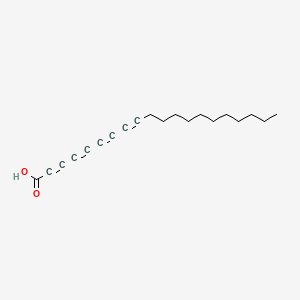
![6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B13960004.png)
![4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-](/img/structure/B13960006.png)
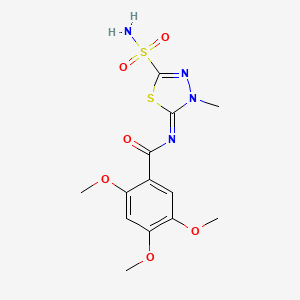
![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)
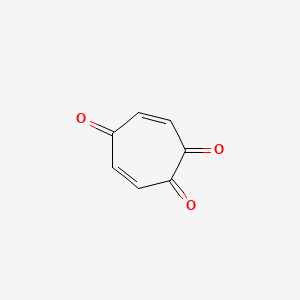

![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)
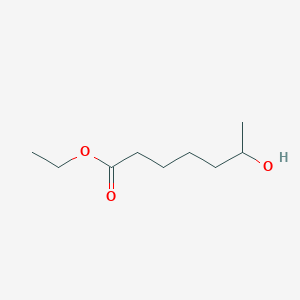
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)

